Boc-Sec(pMeBzl)-OH
Description
Contextual Significance of Selenocysteine (B57510) in Peptidic and Protein Structures
Selenocysteine is a naturally occurring amino acid that is structurally analogous to cysteine, with a selenium atom replacing the sulfur atom. This substitution results in a lower pKa of the selenol group compared to the thiol group of cysteine, making it a stronger nucleophile at physiological pH. This enhanced nucleophilicity is crucial for the catalytic activity of many selenoenzymes, which are involved in a variety of biological processes, including antioxidant defense and thyroid hormone metabolism. The unique redox properties of the selenol group also contribute to the diverse functions of selenoproteins.
Challenges in Selenocysteine Incorporation into Complex Biomolecules
The direct incorporation of selenocysteine into peptides and proteins during chemical synthesis is fraught with challenges. The selenol group of unprotected selenocysteine is highly susceptible to oxidation, which can lead to the formation of diselenide bridges and other unwanted side reactions. Furthermore, the high reactivity of the selenol can interfere with the coupling and deprotection steps of solid-phase peptide synthesis, leading to low yields and product impurities. These challenges necessitate the use of protecting groups to mask the reactivity of the selenol side chain during synthesis.
Strategic Role of Boc-Sec(pMeBzl)-OH as a Protected Selenocysteine Building Block
To overcome the challenges associated with selenocysteine incorporation, chemists have developed a range of protected selenocysteine derivatives. Among these, this compound has emerged as a strategically important building block, particularly in Boc-based solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, which can be readily removed under acidic conditions. The p-methylbenzyl (pMeBzl) group offers robust protection for the selenol side chain, remaining stable throughout the iterative cycles of Boc deprotection and amino acid coupling. The stability of the pMeBzl group under the conditions of Boc-SPPS is crucial for the successful synthesis of selenocysteine-containing peptides.
Scope and Advanced Methodological Overview for Research
The utility of this compound is exemplified by its application in the synthesis of complex selenoproteins and their analogues. A notable example is the synthesis of seleno-glutaredoxin 3 analogues, where this compound was successfully used to introduce selenocysteine at specific positions within the peptide sequence. Research has also focused on optimizing the synthesis of this compound itself, with improved routes starting from L-serine achieving high yields and enantiomeric purity.
The deprotection of the pMeBzl group from the selenium atom is a critical final step in the synthesis. While harsh reagents like hydrogen fluoride (B91410) (HF) can be used, milder and more selective methods have been developed. For the closely related p-methoxybenzyl (Mob) protecting group, reagents such as 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in trifluoroacetic acid (TFA) have proven effective for its removal from selenocysteine, suggesting similar strategies can be applied for the deprotection of the pMeBzl group. nih.govresearchgate.net
Below are data tables summarizing the chemical properties of this compound and a comparison of common protecting groups for selenocysteine.
| Property | Value |
|---|---|
| CAS Number | 869646-27-5 |
| Molecular Formula | C16H23NO4Se |
| Molecular Weight | 372.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF and DCM |
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
|---|---|---|---|
| p-Methylbenzyl | pMeBzl or Meb | Strong acids (e.g., HF), DTNP/TFA | Stable to repetitive TFA treatment during Boc deprotection. |
| p-Methoxybenzyl | Mob or PMB | Strong acids (e.g., HF), DTNP/TFA | Similar stability to pMeBzl, slightly more acid labile. |
| Benzyl (B1604629) | Bzl | Strong acids (e.g., HF) | Standard, robust protecting group. |
Structure
2D Structure
Properties
IUPAC Name |
3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRDJVKMSGEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Orthogonal Protection/deprotection Strategies
Stability of Boc and pMeBzl Protecting Groups Under Varied Synthetic Conditions
The Boc protecting group is known for its stability under a variety of conditions commonly encountered in synthesis, including basic hydrolysis, hydrazinolysis, and many nucleophilic reactions. It also shows stability towards catalytic hydrogenation total-synthesis.comresearchgate.net. However, the Boc group is significantly more sensitive to acidic conditions compared to other protecting groups like Cbz (carboxybenzyl) highfine.com. This acid lability is a cornerstone of its utility in orthogonal protection schemes.
The p-methoxybenzyl (pMeBzl) group, when used to protect thiols or selenols, also exhibits distinct stability characteristics. While generally stable under many synthetic conditions, its primary advantage lies in its susceptibility to oxidative cleavage, a property that differentiates it from simple benzyl (B1604629) ethers organic-chemistry.orgtotal-synthesis.comacs.org. This allows for selective removal in the presence of other acid-labile or reduction-labile protecting groups.
The orthogonality between the Boc and pMeBzl groups is a key feature. Boc is removed by acid, while pMeBzl can be removed by oxidation or, in some cases, strong acids (though this might affect Boc as well) organic-chemistry.orgtotal-synthesis.comacs.org. This difference in reactivity enables chemists to selectively deprotect one group while leaving the other intact, facilitating complex synthetic routes.
Nα-Boc Deprotection Mechanisms and Selective Cleavage Methodologies
The removal of the Nα-Boc group is a fundamental transformation in peptide and organic synthesis. The primary mechanism involves acid-catalyzed cleavage.
The most common methods for Boc deprotection involve treatment with strong acids. Trifluoroacetic acid (TFA) is widely used, typically in a solution of dichloromethane (B109758) (DCM) (e.g., 50% TFA/DCM) highfine.comwikipedia.orggenscript.comcommonorganicchemistry.comrdworldonline.comsigmaaldrich.com. Alternatively, hydrochloric acid (HCl) in organic solvents like dioxane or ethyl acetate (B1210297) is also effective highfine.comwikipedia.orgchemicalforums.comcommonorganicchemistry.comrsc.orgacsgcipr.orgkuleuven.benih.govacs.org. Other acids such as methanesulfonic acid, p-toluenesulfonic acid, and sulfuric acid can also be employed sigmaaldrich.comacsgcipr.orgacs.org.
The mechanism generally involves protonation of the carbamate (B1207046) oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation, which then fragments into isobutylene (B52900) and a proton, or can undergo other reactions total-synthesis.comresearchgate.netgenscript.comcommonorganicchemistry.comacsgcipr.orgacs.orgumich.eduacsgcipr.org. The remaining carbamic acid readily decarboxylates to yield the free amine and carbon dioxide total-synthesis.comgenscript.comcommonorganicchemistry.comcommonorganicchemistry.comumich.edu. The liberated amine is typically obtained as its corresponding acid salt (e.g., trifluoroacetate (B77799) or hydrochloride salt) genscript.comcommonorganicchemistry.comcommonorganicchemistry.com.
A significant concern during Boc deprotection is the potential for the highly reactive tert-butyl cation intermediate to alkylate nucleophilic residues present in the molecule or the reaction mixture total-synthesis.comresearchgate.netwikipedia.orgacsgcipr.orgacsgcipr.org. Amino acids such as methionine, tryptophan, and cysteine, as well as other electron-rich aromatic rings, are particularly susceptible to such alkylation total-synthesis.comresearchgate.netacsgcipr.orgacsgcipr.orgmasterorganicchemistry.comreddit.com.
To mitigate these side reactions, scavengers are often added to the deprotection cocktail. Common scavengers include anisole, thiophenol, thioanisole (B89551), cresol, dimethyl sulfide, and triethylsilane total-synthesis.comhighfine.comwikipedia.orgchemicalforums.comacsgcipr.orgacsgcipr.orgmasterorganicchemistry.comwikidot.com. These scavengers react preferentially with the tert-butyl cation, forming stable by-products and preventing unwanted alkylation of the substrate total-synthesis.comresearchgate.netacsgcipr.orgacsgcipr.org.
In solid-phase peptide synthesis, the use of TFA can sometimes lead to side reactions like the trifluoroacetylation of the newly liberated amine . Therefore, 1-2M HCl in an organic solvent is often preferred in such cases . Furthermore, careful control of reaction conditions, such as temperature and concentration, and the use of anhydrous conditions can also help minimize side reactions researchgate.net.
S-p-Methoxybenzyl (pMeBzl) Protecting Group Removal
The p-methoxybenzyl (pMeBzl) group is a valuable protecting group for thiols and selenols due to its unique removal conditions.
While benzyl ethers are typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), pMeBzl ethers can also be cleaved under reductive conditions. However, the primary advantage of pMeBzl lies in its oxidative lability, which offers orthogonality to reductive methods. Specific reductive cleavage methods for pMeBzl are less commonly cited than its oxidative removal or acid-mediated cleavage.
The p-methoxybenzyl ether is particularly amenable to oxidative cleavage, a characteristic that distinguishes it from simple benzyl ethers organic-chemistry.orgtotal-synthesis.comacs.org. This oxidative lability arises from the electron-donating methoxy (B1213986) group, which stabilizes the intermediate carbocation formed during oxidation organic-chemistry.orgacs.org.
Common oxidative reagents for pMeBzl removal include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) organic-chemistry.orgacs.org. These methods typically involve single-electron transfer (SET) pathways acs.org. More recently, photoredox catalysis has emerged as an efficient and greener approach for the oxidative deprotection of PMB ethers, often utilizing visible light and mild oxidants like air or ammonium persulfate organic-chemistry.orgacs.orgresearchgate.net. Electrochemical oxidation is another environmentally friendly method that can be employed for PMB deprotection acs.orgsoton.ac.uk.
While pMeBzl ethers are generally stable to mild acids, strong acidic conditions can also lead to their cleavage, albeit with less selectivity compared to oxidative methods, as strong acids are also used for Boc deprotection organic-chemistry.orgtotal-synthesis.com.
Side Reaction Pathways and Mitigation Strategies in Peptide Synthesis with Selenocysteine (B57510) Derivatives
The incorporation of selenocysteine into peptides via SPPS, particularly using derivatives like Boc-Sec(pMeBzl)-OH, is associated with several potential side reactions that can compromise yield and purity. Understanding these pathways and implementing appropriate mitigation strategies is critical for successful synthesis.
Oxidation of the Selenol Group: The selenol (-SeH) is highly susceptible to oxidation, readily forming diselenides (-Se-Se-) or higher oxidation states, even under ambient conditions mdpi.comresearchgate.netmdpi.comjst.go.jp. This oxidation can occur during synthesis, workup, or storage. The formation of diselenides can lead to undesired cross-linking or the incorporation of dimeric selenocysteine units.
Mitigation: To prevent oxidation, reactions involving selenocysteine derivatives should be conducted under an inert atmosphere (e.g., nitrogen or argon). Antioxidants such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used during workup and storage to maintain the selenol in its reduced state mdpi.commdpi.com. Careful handling and prompt processing of selenocysteine-containing intermediates are also essential.
Racemization and Epimerization: Like other amino acids, selenocysteine can undergo racemization at the α-carbon during the activation of its carboxyl group for peptide bond formation, or through prolonged exposure to basic conditions used in Fmoc SPPS (though Boc SPPS is less prone to base-induced racemization) semanticscholar.orgnih.govnih.govresearchgate.net. The specific propensity of selenocysteine to racemize can vary.
Mitigation: The choice of coupling reagents and reaction conditions is paramount. Using coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU, along with optimized reaction times and controlled temperatures, can significantly suppress racemization semanticscholar.orgresearchgate.net. In Boc chemistry, careful selection of reagents and avoiding prolonged exposure to harsh conditions are key.
β-Elimination and Dehydroalanine (B155165) Formation: The selenol group is more acidic and a better leaving group than a thiol. This increased lability can promote β-elimination, particularly under basic conditions or during deprotection steps, leading to the formation of dehydroalanine (Dha) mdpi.comnih.govnih.govmerckmillipore.comresearchgate.net. The Dha residue can then be further modified, for example, by nucleophilic attack from piperidine (B6355638) during Fmoc deprotection, forming β-piperidinylalanine.
Mitigation: Minimizing exposure to basic conditions, especially during Fmoc deprotection (if used in conjunction with this compound in a mixed strategy, which is uncommon), and optimizing deprotection times are crucial. For Boc chemistry, avoiding overly harsh acidic conditions that might promote elimination is important.
Premature Deprotection of Protecting Groups: While orthogonal protection aims for selective removal, premature cleavage of the pMeBzl group can occur if deprotection conditions are too aggressive or prolonged, exposing the reactive selenol prematurely. Conversely, incomplete removal of the Boc group will halt peptide elongation.
Mitigation: Strict adherence to optimized deprotection protocols for both Boc and pMeBzl groups is necessary. Using scavengers during TFA deprotection can help mitigate side reactions and ensure complete removal of protecting groups researchgate.net.
Table 2: Common Side Reactions and Mitigation Strategies in Selenocysteine Peptide Synthesis
| Side Reaction | Potential Cause(s) | Mitigation Strategy(ies) |
| Selenol Oxidation | Exposure to air/oxidants; inherent reactivity of selenol. | Work under inert atmosphere (N2/Ar); use antioxidants (DTT, TCEP); prompt processing; proper storage. |
| Diselenide Formation | Oxidation of two selenol groups. | Same as Selenol Oxidation. |
| Racemization/Epimerization | Activation of the α-carbon during coupling; basic conditions (less relevant for Boc). | Use optimized coupling reagents (e.g., HATU, HOBt/DIC); minimize reaction times; control temperature; use additives. |
| β-Elimination / Dha Formation | High acidity of selenol; basic conditions; harsh deprotection. | Minimize exposure to strong bases; optimize deprotection conditions; use mild reagents. |
| Premature pMeBzl Cleavage | Overly aggressive or prolonged acidic deprotection. | Optimize deprotection reagent concentration and time; use appropriate scavengers during TFA cleavage. |
| Incomplete Boc Deprotection | Insufficient deprotection reagent or time. | Ensure adequate deprotection reagent concentration and reaction time; monitor deprotection efficiency. |
| Side-chain Modification | Reaction of unprotected selenol with electrophilic reagents. | Ensure complete and stable protection of the selenol group; use appropriate coupling/deprotection reagents. |
Compound List
this compound (N-tert-Butoxycarbonyl-L-selenocysteine protected with p-methylbenzyl on the selenol)
Selenocysteine (Sec)
Cysteine (Cys)
tert-Butoxycarbonyl (Boc)
p-methylbenzyl (pMeBzl)
Trifluoroacetic acid (TFA)
Benzyl (Bzl)
tert-Butyl (tBu)
p-methoxybenzyl (pMeOBzl / Mob)
p-nitrobenzyl (pNB)
Acetamidomethyl (Acm)
Xanthenyl (Xan)
Trityl (Trt)
2,4,6-trimethylpyridine (B116444) (TMP / collidine)
N,N-diisopropylethylamine (DIPEA)
1-hydroxybenzotriazole (HOBt)
HATU
DIC (N,N'-Diisopropylcarbodiimide)
HBTU
PyBOP
Dithiothreitol (DTT)
Tris(2-carboxyethyl)phosphine (TCEP)
2,2′-dithiobis(5-nitropyridine) (DTNP)
2,2′-dithiodipyridine (DTP)
Thioanisole
Triisopropylsilane (TIS)
Applications in Advanced Peptide and Protein Synthesis
Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Sec(pMeBzl)-OH
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Boc/Bzl strategy is a well-established approach within this field. seplite.com In this method, the peptide is assembled sequentially while anchored to an insoluble polymeric support. peptide.com The temporary N-α-protecting group, tert-butyloxycarbonyl (Boc), is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, such as the p-methylbenzyl group on the selenocysteine (B57510), are cleaved at the end of the synthesis with a stronger acid. seplite.compeptide.com
Resin Selection and Functionalization for Selenopeptide Synthesis
The choice of resin is a critical parameter for a successful solid-phase synthesis. The resin must be compatible with the reaction conditions of the Boc/Bzl strategy, including repeated treatments with TFA and the final cleavage conditions. iris-biotech.de Polystyrene-based resins are widely used in SPPS due to their chemical inertness and good swelling properties in common organic solvents. biosynth.comamerigoscientific.com
For the synthesis of selenopeptides using this compound, several types of resins are suitable, primarily differing in the linker that attaches the peptide to the solid support. The choice of linker dictates the C-terminal functionality of the cleaved peptide (acid or amide) and the conditions required for cleavage.
| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Conditions | Suitability for Selenopeptides |
| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong acid (e.g., HF, TFMSA) seplite.com | Suitable for Boc/Bzl strategy; requires harsh cleavage conditions. |
| PAM Resin | 4-(Hydroxymethyl)phenylacetamidomethyl | Carboxylic Acid | Strong acid (e.g., HF) d-nb.info | Offers increased acid stability of the peptide-resin linkage compared to Merrifield resin, minimizing premature cleavage during synthesis. mdpi.com |
| MBHA Resin | 4-methylbenzhydrylamine | Carboxamide | Strong acid (e.g., HF) seplite.com | The linker of choice for producing C-terminal peptide amides using the Boc strategy. |
Functionalization of these resins involves the attachment of the first Boc-protected amino acid to the linker. For resins like Merrifield, this is typically achieved through a nucleophilic substitution reaction between the cesium salt of the Boc-amino acid and the chloromethyl group on the resin.
Coupling Reagent Selection and Activation Methods for Selenocysteine Incorporation
The formation of the peptide bond between the incoming this compound and the N-terminally deprotected amino acid on the resin requires the activation of the carboxylic acid group. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. bachem.com
Commonly used coupling reagents in Boc-SPPS include carbodiimides and phosphonium (B103445) or aminium/uronium salts.
Carbodiimides : Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic activating agents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the free amine of the peptide-resin. To minimize racemization and side reactions, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. bachem.compeptide.com
Phosphonium and Aminium/Uronium Salts : Reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient coupling reagents that generate active esters in situ. bachem.compeptide.com These reagents are known for their high coupling efficiency and are often preferred for sterically hindered couplings.
The general procedure for coupling involves pre-activating the this compound with the chosen coupling reagent and additive in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by addition to the deprotected peptide-resin. peptide.com The reaction progress can be monitored using qualitative tests like the ninhydrin (B49086) test to ensure complete coupling. peptide.com
| Coupling Reagent | Additive | Activation Mechanism | Key Features |
| DIC | HOBt | Forms an O-acylisourea intermediate, which then reacts with HOBt to form an active ester. | Cost-effective; the urea (B33335) byproduct of DIC is soluble, facilitating its removal. peptide.com |
| HBTU | HOBt (inherent) | Forms an OBt active ester. | Highly efficient and fast coupling reactions. bachem.compeptide.com |
| PyBOP | HOBt (inherent) | Forms an OBt active ester. | Generates non-explosive byproducts; ideal for in situ activation without causing guanidinylation. |
On-Resin Manipulation and Elongation Strategies
Following the successful incorporation of this compound, the peptide chain is elongated by repeating the two main steps of the SPPS cycle: N-α-Boc deprotection and coupling of the next amino acid. peptide.com
Boc Deprotection : The Boc group is removed by treating the peptide-resin with a solution of TFA in DCM (typically 25-50%). seplite.compeptide.com This step generates a free N-terminal amine as a TFA salt.
Neutralization : Before the next coupling reaction, the TFA salt must be neutralized to the free amine. This is typically achieved by washing the resin with a solution of a hindered base, such as diisopropylethylamine (DIPEA), in DCM. peptide.com In some protocols, known as in situ neutralization, the neutralization and coupling steps are combined. peptide.com
Coupling : The next Boc-protected amino acid is activated and coupled to the newly freed N-terminal amine of the selenocysteine residue, as described in the previous section.
This cycle is repeated until the desired peptide sequence is assembled. On-resin manipulations can also include the formation of disulfide bonds if cysteine residues are also present in the sequence, although this requires an orthogonal protection strategy for the cysteine side chains. peptidetherapeutics.org For selenocysteine-containing peptides, specific on-resin chemical modifications of the selenium moiety are less common due to the sensitivity of the selenoether bond.
Cleavage Protocols from Solid Support and Concurrent Side-Chain Deprotection
The final step in SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the p-methylbenzyl group from the selenocysteine residue. wpmucdn.com In the Boc/Bzl strategy, this is accomplished with a strong acid. nih.gov
Historically, anhydrous hydrogen fluoride (B91410) (HF) has been the reagent of choice for this purpose. seplite.comnih.gov However, due to its high toxicity and the requirement for specialized equipment, alternative "HF-free" methods have been developed. d-nb.info One such method utilizes trifluoromethanesulfonic acid (TFMSA). seplite.comd-nb.info
During acid-mediated cleavage, highly reactive carbocations are generated from the protecting groups and the linker. wpmucdn.com These cations can cause unwanted side reactions, such as the alkylation of sensitive residues. To prevent this, a "cleavage cocktail" containing the strong acid and a mixture of scavenger molecules is used.
Common scavengers and their functions are listed below:
| Scavenger | Function | Typical Concentration |
| Anisole/Thioanisole (B89551) | Traps benzyl (B1604629) and other aromatic cations. nih.gov | 5-10% |
| Water | Scavenges tert-butyl cations. wpmucdn.com | 2-5% |
| Triisopropylsilane (TIPS) | A reducing scavenger that effectively traps trityl and other carbocations. peptide.com | 1-5% |
| 1,2-Ethanedithiol (EDT) | A soft nucleophile that protects selenium and sulfur from alkylation and reduces methionine sulfoxide. peptide.com | 2-5% |
A typical cleavage cocktail for a selenopeptide synthesized using this compound might consist of TFA, thioanisole, water, and EDT. The p-methoxybenzyl group on selenocysteine is relatively acid-labile and can be removed by these standard cleavage cocktails. nih.govnih.gov After treatment with the cleavage cocktail for a specified time (typically 1-3 hours), the peptide is precipitated from the acidic solution with cold diethyl ether, collected by centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). wpmucdn.comthermofisher.com
Solution-Phase Peptide Synthesis (LPPS) with this compound
While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (LPPS), also known as classical synthesis, remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. nih.govlibretexts.org In LPPS, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.
Fragment Condensation Approaches
A powerful strategy in LPPS is fragment condensation, where smaller, protected peptide fragments are synthesized and then coupled together to form a larger peptide. researchgate.net This approach can be more efficient than a stepwise synthesis for long peptides.
This compound can be incorporated into a peptide fragment using standard solution-phase coupling methods. The N-terminal Boc group protects the amine, and the C-terminal can be activated (e.g., as a methyl or benzyl ester) for coupling to another amino acid or peptide. libretexts.org
The process for using this compound in a fragment condensation strategy would involve:
Synthesis of a Selenocysteine-Containing Fragment : A peptide fragment containing the this compound residue is synthesized. The fragment would have its N-terminus protected (e.g., with Boc) and its C-terminus activated, or vice-versa, depending on the coupling strategy.
Synthesis of Other Fragments : Other required peptide fragments are synthesized separately.
Fragment Coupling : The selenocysteine-containing fragment is coupled to another fragment in solution. This crucial step requires a coupling reagent that minimizes racemization, such as DIC/HOBt or PyBOP.
Deprotection : After the full peptide chain is assembled, the protecting groups (both Boc and side-chain groups like pMeBzl) are removed in a final deprotection step, similar to the cleavage step in SPPS, using a strong acid with appropriate scavengers.
This approach allows for the purification of intermediate fragments, which can lead to a final product of higher purity.
Purification and Characterization of Solution-Phase Intermediates
In solution-phase peptide synthesis utilizing this compound, the purification and characterization of peptide intermediates are critical steps to ensure the homogeneity and correct sequence of the final product. Unlike solid-phase peptide synthesis (SPPS), where excess reagents and byproducts are removed by simple filtration and washing, solution-phase synthesis requires purification after each coupling and deprotection step.
The purification of these intermediates, which are often protected peptide fragments of varying lengths, is typically achieved using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most powerful and commonly used method. This technique separates the desired peptide intermediate from unreacted starting materials, reagents, and side-products based on hydrophobicity. The purity of the collected fractions is then assessed by analytical RP-HPLC.
Characterization of the purified intermediates is essential to confirm their identity and structural integrity. The primary methods used are:
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is routinely used to determine the molecular weight of the peptide intermediate. This confirms the successful coupling of the intended amino acid residue and the retention of all protecting groups, including the Boc and pMeBzl groups. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be employed for smaller peptide fragments to confirm the structure and the presence of specific protecting groups. The characteristic signals for the Boc (tert-butyloxycarbonyl) and pMeBzl (p-methoxybenzyl) groups can be identified.
Amino Acid Analysis (AAA): Although more commonly used for final peptides, AAA can be performed on intermediates to verify the correct amino acid composition and ratio.
These rigorous purification and characterization steps at intermediate stages are fundamental to the success of a multi-step solution-phase synthesis, ensuring that only the correct, high-purity fragment is carried forward to the next step in the synthetic sequence.
Table 1: Common Analytical Techniques for Solution-Phase Intermediates
| Technique | Purpose | Information Obtained |
|---|---|---|
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and Purity Assessment | Separates target peptide from impurities; quantifies purity level. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Identity Confirmation | Provides the molecular weight of the peptide fragment, confirming successful coupling and integrity of protecting groups. |
| Nuclear Magnetic Resonance (NMR) | Structural Verification | Confirms the chemical structure, including the presence and location of protecting groups like Boc and pMeBzl. |
Strategies for Site-Specific Selenocysteine Incorporation into Peptides and Proteins
The unique properties of selenocysteine (Sec), such as its lower pKa (around 5.2) and higher nucleophilicity compared to cysteine, make it a valuable tool for protein chemists. researchgate.net this compound is a key building block that facilitates the site-specific incorporation of Sec into synthetic peptides, which can then be used to assemble larger proteins.
The incorporation of Sec is challenging due to the high reactivity of the free selenol group, which is easily oxidized. nih.gov The use of the p-methoxybenzyl (pMeBzl) protecting group on the selenium atom provides stability during peptide synthesis. nih.gov This protecting group is stable to the mildly acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) but can be cleaved under specific conditions to liberate the reactive selenol at the desired stage. nih.gov
Chemical Ligation Methodologies (e.g., Native Chemical Ligation, NCL)
Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. nih.govresearchgate.net The reaction typically occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The unique reactivity of selenocysteine allows it to be used in place of cysteine for NCL, often with improved reaction kinetics due to the higher nucleophilicity of the selenol. nih.gov
In this strategy, a peptide fragment is synthesized with this compound at its N-terminus. Following the completion of the peptide chain synthesis and purification, the Boc group is removed. The crucial step is the deprotection of the pMeBzl group to expose the free selenol, which is required for the ligation reaction. While the pMeBzl group is robust, several methods have been developed for its removal:
Mercury(II) Salts: Reagents like mercuric trifluoroacetate (B77799) can effectively cleave the selenoether bond. nih.gov
Thiolysis with Electrophilic Reagents: A method using 2,2′-dithiobis(5-nitropyridine) (DTNP) in TFA has been shown to remove the pMeBzl group from selenocysteine. researchgate.net
Hydrosilanes: A gentle method for deprotecting Sec(Mob) residues involves the use of triethylsilane (TES) in the presence of water, thioanisole, or phenol. nih.gov
Once the selenol is deprotected, the peptide fragment can be ligated with a second peptide fragment containing a C-terminal thioester. The reaction proceeds through a transthioesterification followed by a rapid S-to-N acyl shift, forming a native peptide bond at the ligation site. scispace.com This allows for the assembly of large, functional proteins with a selenocysteine residue at a specific, predetermined position. nih.gov
Deselenization Reactions for Post-Synthetic Modification
After a selenocysteine-containing peptide has been synthesized or used in a ligation reaction, the selenium atom can be selectively removed in a process called deselenization. This reaction converts the selenocysteine residue into a different amino acid, typically alanine (B10760859) or serine, thereby expanding the utility of this compound as a synthetic tool. nih.govdoi.org
The conversion of selenocysteine to alanine is a traceless modification, meaning no part of the original selenocysteine side chain remains. This reaction is achieved under anaerobic (oxygen-free) conditions, often using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govdoi.org The deselenization is highly chemoselective, leaving native cysteine residues in the peptide chain unaffected. doi.org
Alternatively, under aerobic conditions (oxygen saturation), the deselenization of selenocysteine can yield a serine residue. nih.govnih.govnih.gov This oxidative deselenization provides a unique method for introducing serine at a ligation junction. nih.gov
These deselenization reactions significantly broaden the scope of NCL. By using a selenocysteine residue as a temporary ligation handle that is later converted to alanine or serine, peptide bonds can be formed at Xaa-Ala or Xaa-Ser junctions, sites that are not accessible through traditional cysteine-based NCL. nih.govdoi.org
Table 2: Products of Selenocysteine Deselenization
| Reaction Condition | Reagent Example | Final Amino Acid Residue | Key Advantage |
|---|---|---|---|
| Anaerobic | TCEP | Alanine | Enables ligation at Xaa-Ala junctions; traceless conversion. nih.govdoi.org |
| Aerobic (Oxygen Saturated) | - | Serine | Enables ligation at Xaa-Ser junctions. nih.govnih.gov |
Synthesis of Diselenide-Bridged Peptides and Their Conformational Impact
This compound is an essential precursor for the synthesis of peptides containing diselenide bridges. These bridges are selenium analogs of the common disulfide bridges formed between cysteine residues and play a crucial role in defining the three-dimensional structure and stability of peptides.
The synthesis involves incorporating two or more this compound residues into a peptide chain using SPPS. After chain assembly and cleavage from the resin, the pMeBzl protecting groups are removed. The resulting free selenol groups are then oxidized to form a diselenide (-Se-Se-) bond. A common method for this oxidation is using a dimethylsulfoxide (DMSO)/TFA mixture. researchgate.net
The introduction of diselenide bridges has a significant impact on the peptide's conformation and folding properties:
Improved Oxidative Folding: Replacing a native disulfide bridge with a diselenide bridge can be an effective strategy to simplify the oxidative folding of cysteine-rich peptides. nih.gov It can lead to improved folding kinetics and higher yields of the correctly folded isomer without negatively affecting the peptide's native conformation or biological activity. nih.gov
Altered Redox Properties: The redox potential of a diselenide bond is substantially different from that of a disulfide bond. researchgate.netnih.gov This difference can be exploited in designing peptides with specific redox-sensitive functions.
The precise impact of the bridge depends on its location within the peptide sequence. Subtle differences in the geometry and size of the bridging structure can be used to fine-tune the conformational properties and, consequently, the bioactivities of cyclic peptides. researchgate.netbohrium.com
Integration with Post-Translational Modification Strategies
The chemical synthesis of proteins offers a powerful advantage over biological expression systems by allowing for the precise installation of post-translational modifications (PTMs). scispace.com this compound is highly compatible with strategies aimed at producing proteins with specific PTMs, particularly those that are sensitive to the basic conditions used in the more common Fmoc-based SPPS. iris-biotech.de
Many important PTMs, such as O-acetylation and S-palmitoylation, are base-labile and would be destroyed by the piperidine (B6355638) treatment used for Fmoc group removal. iris-biotech.de Therefore, Boc-based SPPS, which uses acidic conditions (TFA) for deprotection, is the method of choice for synthesizing peptide segments containing these modifications. seplite.com
The integration proceeds as follows:
A peptide segment containing a base-labile PTM is synthesized using Boc-SPPS.
A second peptide segment, designed for NCL, is synthesized using this compound to place a selenocysteine residue at the N-terminus (or a thioester at the C-terminus).
After synthesis, deprotection, and purification, the two segments are joined using native chemical ligation.
This modular approach allows for the assembly of larger, fully functional proteins that would be difficult or impossible to produce by other means. The use of selenocysteine-mediated ligation, enabled by this compound, provides a robust and efficient connection point, making it a key component in the toolkit for synthesizing complex, post-translationally modified proteins. scispace.com
Biochemical and Biophysical Research Applications
Design and Synthesis of Selenopeptide-Based Biochemical Probes
Selenopeptides, synthesized using protected selenocysteine (B57510) building blocks like Boc-Sec(pMeBzl)-OH, are instrumental in creating sophisticated biochemical probes. These probes are designed to interact with specific biological targets or to report on biochemical processes, leveraging the distinct chemical reactivity of the selenocysteine residue. The ability to precisely incorporate Sec into peptide sequences allows for the development of probes with tailored properties for diverse research applications.
Application in Enzyme Mechanism Elucidation
The unique chemical nature of selenocysteine has been exploited to elucidate the mechanisms of various enzymes. By strategically replacing amino acid residues with selenocysteine, researchers can alter enzyme activity, introduce detectable labels, or create peptide mimics of selenoenzymes. Studies on enzymes like selenocysteine lyase (SCL) have demonstrated how the enzyme's specific interaction with selenocysteine, differentiating it from cysteine, provides critical insights into enzymatic selectivity and catalytic pathways. While direct examples using this compound in specific enzyme mechanism studies were not extensively detailed in the reviewed literature, the compound's role as a synthetic precursor for such probes is foundational.
Studies of Protein-Protein Interactions
Selenocysteine-containing peptides can serve as valuable tools for investigating protein-protein interactions (PPIs). The enhanced nucleophilicity and the propensity of selenocysteine to form diselenide bonds, compared to cysteine's disulfide bonds, can be utilized to design peptides that modulate or report on PPIs. These peptides can facilitate cross-linking, structural analysis, or conformational studies related to protein interactions. Although specific research detailing the use of this compound in PPI studies was not explicitly found, the broader application of selenopeptides in this area highlights the potential of such derivatives.
Redox Chemistry Investigations Utilizing Selenocysteine-Containing Peptides
The redox chemistry of selenocysteine is a significant area of investigation, driven by selenium's distinct properties compared to sulfur. Selenocysteine residues readily undergo oxidation to form diselenide bonds (Se-Se), which exhibit greater resistance to reduction than disulfide bonds (S-S), thereby enhancing the stability of peptides under reducing conditions. Furthermore, the lower redox potential of selenols facilitates their oxidation, making them useful for studying oxidative protein folding pathways. Researchers employ selenocysteine-containing peptides to explore these redox behaviors, including the process of selenocysteine-mediated native chemical ligation (Sec-NCL), which proceeds more rapidly than traditional NCL due to selenium's superior nucleophilicity. Studies on selenols and diselenides in peptides offer critical insights into the catalytic mechanisms of selenoenzymes and the stability of various biomolecules.
Development of Selenocysteine-Containing Biomolecules for Advanced Material Science Research
The unique chemical characteristics of selenocysteine hold promise for applications in advanced material science. The ability of Sec to form diselenide bonds and its distinct redox activity can be harnessed for the design of novel materials. For instance, peptides incorporating selenocysteine may find utility in self-assembly processes, the creation of functional surface coatings, or the development of biomaterials with specific electronic or catalytic functions. Emerging chemoselective conjugation strategies involving selenocysteine, such as SeNEx chemistry, are paving the way for attaching various molecules to polypeptides and proteins, potentially leading to the development of new biomaterials.
Analytical and Characterization Methodologies for Selenocysteine Containing Constructs
Chromatographic Techniques for Purity Assessment and Isolation of Selenopeptides
Chromatography is an indispensable tool for both the purification of synthetic peptides and the assessment of their purity. The selection of a specific technique is dictated by the physicochemical properties of the peptide, such as its size, charge, and hydrophobicity.
High-Performance Liquid Chromatography (HPLC) is the most prominent technique for analyzing selenocysteine (B57510) derivatives and selenopeptides. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly powerful for assessing the purity of protected amino acids like Boc-Sec(pMeBzl)-OH and for purifying the final selenopeptides. In RP-HPLC, a nonpolar stationary phase (commonly C8 or C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with additives like trifluoroacetic acid (TFA).
Other relevant HPLC modalities include:
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is useful for purifying peptides from charged impurities.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules by their hydrodynamic volume, effectively removing aggregates or separating the target peptide from smaller or larger contaminants.
For Boc-protected selenocysteine derivatives, RP-HPLC is not only used for purity assessment but also plays a critical role in chiral analysis, as detailed in section 6.3.
Table 1: Overview of Chromatographic Techniques for Selenopeptide Analysis
| Technique | Principle of Separation | Primary Application for this compound & Selenopeptides |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment of this compound; Purification of final selenopeptides. |
| Ion-Exchange Chromatography (IEC) | Net Charge | Removal of charged impurities during peptide purification. |
| Size-Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Volume | Removal of aggregates; Isolation of peptides within a specific size range. |
| Chiral HPLC | Stereospecific Interactions | Determination of enantiomeric purity of this compound. |
Spectroscopic Methods for Structural Elucidation of Selenocysteine-Containing Compounds
Spectroscopic methods are vital for confirming the covalent structure of synthetic intermediates and final peptide products. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural characterization.
Of particular importance for selenium-containing compounds is ⁷⁷Se NMR spectroscopy. The ⁷⁷Se isotope has a nuclear spin of ½ and a natural abundance of 7.63%, making it amenable to NMR analysis. The ⁷⁷Se chemical shift is highly sensitive to the local electronic environment of the selenium atom, spanning a range of nearly 6000 ppm. huji.ac.il This sensitivity makes ⁷⁷Se NMR an exceptional tool for probing the oxidation state and coordination environment of the selenium atom within the molecule. For instance, the chemical shift can distinguish between selenols, diselenides, selenoethers (like the p-methylbenzyl protected selenocysteine), and their oxidized forms such as selenenic acids. huji.ac.ilnih.govacs.org
Table 2: Representative NMR Data for a Similar Compound, Boc-Sec(MBn)-OH
| Nucleus | Chemical Shift (δ) in CDCl₃ |
|---|---|
| ¹³C NMR | δC 25.1, 27.7, 47.1, 53.6, 55.3, 67.3, 114.1, 120.0, 125.1, 127.1, 127.8, 130.0, 141.3, 143.6, 158.7 |
| ⁷⁷Se NMR | δSe 216.7 |
Data is for a structurally analogous compound and serves as a reference.
Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound and, in the case of peptides, for verifying its amino acid sequence. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of peptides and protected amino acids, as it minimizes fragmentation of the parent molecule. nih.gov
For this compound, ESI-MS would be used to confirm its molecular mass, providing strong evidence of a successful synthesis. A key feature in the mass spectrum of any selenium-containing compound is its unique isotopic distribution. Selenium has six stable isotopes, with ⁸⁰Se being the most abundant. This results in a characteristic isotopic pattern in the mass spectrum that serves as a definitive signature for the presence of selenium in a molecule or peptide fragment. acs.orgresearchgate.net
When analyzing selenopeptides, tandem mass spectrometry (MS/MS) is employed. In this technique, the peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern allows for the determination of the amino acid sequence. The presence of the characteristic selenium isotope pattern in fragments containing the selenocysteine residue confirms its location within the peptide chain. acs.orgresearchgate.net
Chiral Analysis for Stereochemical Integrity
Maintaining the stereochemical integrity of amino acids during synthesis and peptide assembly is paramount, as the biological activity of peptides is highly dependent on their three-dimensional structure. For chiral molecules like this compound, it is crucial to verify that the starting material is enantiomerically pure and that no racemization occurs during synthetic manipulations.
The primary method for this analysis is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven to be highly effective for the chiral separation of N-protected amino acids, including t-BOC derivatives. By passing a solution of the compound through a chiral HPLC column, the L- and D-enantiomers can be separated into distinct peaks. The relative area of these peaks allows for the precise quantification of the enantiomeric excess (e.e.), ensuring it meets the high standards required for peptide synthesis (typically >99% e.e.). nih.gov
Derivatization Strategies for Enhanced Analytical Detection
In some analytical contexts, the chemical modification of an analyte, or derivatization, is performed to improve its properties for separation or detection. For selenocysteine and its derivatives, derivatization can be employed for several purposes.
For analysis by Gas Chromatography (GC), which requires volatile analytes, the polar functional groups of amino acids must be derivatized. This typically involves a two-step process of esterification of the carboxylic acid group followed by acylation of the amino group, or a single-step silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netsigmaaldrich.com These modifications increase the volatility of the amino acid, allowing it to be analyzed by GC-MS. sigmaaldrich.complu.mx
In liquid chromatography and peptide analysis, derivatization is often used to stabilize reactive functional groups. The selenol group of an unprotected selenocysteine residue is susceptible to oxidation. To prevent this during sample preparation and analysis, it can be alkylated with a reagent such as iodoacetamide (B48618) (IAM). This forms a stable carbamidomethyl derivative, ensuring accurate quantification and characterization. rsc.orgrsc.orgnih.govacs.org Derivatization can also be used to introduce a chromophore or fluorophore to enhance detection sensitivity in HPLC, or to add a permanently charged group (a cationic tag) to significantly boost signal intensity in ESI-MS. researchgate.netmdpi.comresearchgate.net
Table 3: Common Derivatization Strategies for Selenoamino Acid Analysis
| Analytical Technique | Derivatization Goal | Reagent Example | Resulting Derivative |
|---|---|---|---|
| Gas Chromatography (GC-MS) | Increase Volatility | MTBSTFA | TBDMS derivative |
| HPLC / MS | Stabilize Selenol Group | Iodoacetamide (IAM) | Carbamidomethyl-selenocysteine |
| HPLC-UV/Fluorescence | Enhance Detection | o-Phthalaldehyde (OPA) + Chiral Thiol | Fluorescent Diastereomer |
| LC-ESI-MS/MS | Enhance Ionization | Cationic Tagging Reagents | Permanently Charged Derivative |
Emerging Research Directions and Future Prospects
Development of Novel Protecting Group Strategies for Selenocysteine (B57510)
The p-methoxybenzyl (pMeBzl or PMB) group has been a widely used protecting group for the selenol side chain of selenocysteine in solid-phase peptide synthesis (SPPS). nih.govnih.gov Its utility stems from its relative stability during peptide chain elongation and its removal under specific, albeit sometimes harsh, conditions. nih.gov However, the demand for more complex and multifunctional peptides has driven the development of novel protecting group strategies that offer greater orthogonality and milder deprotection conditions.
Historically, the removal of the pMeBzl group required strong acids like hydrogen fluoride (B91410) (HF), which can lead to side reactions and degradation of sensitive peptide sequences. nih.gov More recent methods have introduced milder deprotection cocktails. For instance, the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in trifluoroacetic acid (TFA) has been shown to effectively remove the pMeBzl group from selenocysteine. nih.gov Further refinements have demonstrated that a mixture of TFA, triethylsilane (TES), and thioanisole (B89551) can achieve complete deprotection under gentle heating, yielding the peptide primarily in its diselenide form. nih.gov
Despite these improvements, the search for alternative protecting groups continues. A significant advancement has been the introduction of the selenozolidine (Sez) protecting group. nih.gov This strategy offers the advantage of unmasking the selenocysteine residue under mild conditions using MeONH2, making it highly suitable for multi-fragment ligation strategies where sequential and selective deprotection is crucial. nih.gov Other benzyl-type protecting groups with different substitution patterns, such as the p-nitrobenzyl (pNb) group, have also been explored to provide different deprotection profiles, for example, through reductive cleavage. mdpi.comnih.gov The acetamidomethyl (Acm) group is another alternative that has been investigated. mdpi.comnih.gov
The ideal protecting group should exhibit high stability during synthesis, allow for selective and high-yield deprotection under mild conditions, and be compatible with a wide range of peptide sequences and modifications. The table below summarizes and compares some of the protecting groups for selenocysteine.
| Protecting Group | Abbreviation | Deprotection Conditions | Advantages | Disadvantages |
| p-Methoxybenzyl | pMeBzl / PMB | HF; TFA/TES/thioanisole | Well-established, commercially available. | Can require harsh conditions for removal. |
| Selenozolidine | Sez | MeONH2 | Mild deprotection, suitable for multi-fragment ligation. | Less commercially available than pMeBzl. |
| p-Nitrobenzyl | pNb | Reduction (e.g., Zn/AcOH) | Orthogonal to acid-labile groups. | Reductive conditions may affect other residues. |
| Acetamidomethyl | Acm | Iodine, silver salts | Stable to acidic and basic conditions. | Deprotection can be challenging. |
Future research in this area will likely focus on the development of photolabile or enzymatically cleavable protecting groups, which would offer even greater control and milder deprotection conditions, further expanding the possibilities for synthesizing complex selenopeptides.
Advancements in Automated Selenopeptide Synthesis
Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by increasing efficiency, reproducibility, and throughput. americanpeptidesociety.org The application of this technology to the synthesis of selenopeptides, however, presents unique challenges due to the sensitivity of the selenocysteine residue. The use of Boc-Sec(pMeBzl)-OH in automated synthesizers requires careful optimization of protocols to prevent side reactions, such as β-elimination of the protected selenol. researchgate.net
Recent advancements in automated SPPS have focused on several key areas to improve the synthesis of selenopeptides:
Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling and deprotection steps, significantly reducing synthesis time. beilstein-journals.org For selenopeptides, this can be advantageous in minimizing the exposure of the sensitive selenocysteine residue to potentially harmful reagents.
High-Throughput Synthesis Platforms: The development of automated platforms for parallel peptide synthesis allows for the rapid generation of peptide libraries. pku.edu.cnchemrxiv.org These systems are being adapted for the synthesis of selenopeptide libraries, which can be used to screen for biological activity or to explore the impact of selenocysteine substitution on peptide function.
Optimized Reagents and Protocols: Research continues into the development of new coupling reagents and cleavage cocktails that are more compatible with selenocysteine. For example, minimizing the use of auxiliary bases during coupling and reducing the duration of piperidine (B6355638) treatment for Fmoc removal can suppress side reactions. researchgate.net
The integration of these advancements is enabling the routine and efficient synthesis of increasingly complex selenopeptides. Future developments in this field are expected to include the integration of real-time monitoring techniques into automated synthesizers to allow for immediate optimization of synthesis parameters, as well as the development of fully automated platforms that can handle the entire process from synthesis to purification.
Exploration of Selenocysteine-Containing Peptides in Advanced Chemical Systems
The unique chemical properties of selenocysteine, particularly its lower pKa and higher nucleophilicity compared to cysteine, have led to its increasing use in a variety of advanced chemical systems. mdpi.comresearchgate.net
Catalysis: Selenocysteine is a key component of the active site of many natural redox enzymes, such as glutathione (B108866) peroxidase. jst.go.jpnih.gov This has inspired the design and synthesis of selenopeptides that mimic the catalytic activity of these enzymes. These synthetic selenoenzymes have potential applications in antioxidant therapies and as catalysts in organic synthesis. The catalytic efficiency of selenoproteins is often significantly higher than their cysteine-containing counterparts. unl.edumdpi.com
Protein Folding: The lower redox potential of the selenol group compared to the thiol group means that diselenide bonds form more readily and are more resistant to reduction than disulfide bonds. mdpi.comjst.go.jp This property has been exploited to study the mechanisms of protein folding. By replacing specific cysteine residues with selenocysteine, researchers can control the formation of disulfide/diselenide bridges and trap folding intermediates, providing valuable insights into the folding pathways of complex proteins. jst.go.jpnih.gov
Self-Healing Materials: The dynamic nature of the diselenide bond, which can undergo metathesis (exchange) under certain conditions, such as exposure to light, makes it an attractive component for the development of self-healing materials. jst.go.jpnih.gov Peptides and polymers containing diselenide bridges can be designed to repair themselves upon damage, opening up possibilities for new applications in materials science.
Bioconjugation: The high nucleophilicity of the selenol group allows for rapid and selective chemical modification. anu.edu.au This has been utilized for the site-specific labeling of proteins and peptides with fluorescent probes, affinity tags, or therapeutic agents. This chemoselective modification is crucial for the development of advanced diagnostic and therapeutic tools.
The table below highlights some of the advanced chemical systems where selenocysteine-containing peptides are being explored.
| Chemical System | Application | Key Property of Selenocysteine |
| Catalysis | Enzyme mimics, antioxidant agents | High nucleophilicity, low redox potential |
| Protein Folding | Probing folding pathways, stabilizing intermediates | Facile diselenide bond formation |
| Self-Healing Materials | Reversible cross-linking | Dynamic nature of diselenide bonds |
| Bioconjugation | Site-specific labeling | High nucleophilicity of the selenol |
The continued exploration of the unique reactivity of selenocysteine will undoubtedly lead to the development of novel applications in areas ranging from medicine to materials science.
Theoretical and Computational Studies on Selenium-Containing Amino Acids in Peptides
Theoretical and computational methods, such as Density Functional Theory (DFT), are providing valuable insights into the fundamental properties of selenium-containing amino acids and their influence on peptide structure and function. acs.orgrsc.org These studies complement experimental work and help to explain the unique reactivity of selenocysteine.
Redox Properties: Computational studies have been used to investigate the redox potentials of selenocysteine and diselenide bonds. nih.govpnas.org These calculations have helped to quantify the differences in redox properties between selenocysteine and cysteine, explaining why selenoproteins are often more efficient catalysts in redox reactions. mdpi.comnih.gov
Reaction Mechanisms: DFT calculations have been employed to elucidate the mechanisms of reactions involving selenocysteine, such as its interaction with metal ions and its role in catalytic cycles. acs.orgresearchgate.net These studies can provide a detailed understanding of the transition states and intermediates involved in these processes, which is difficult to obtain through experimental methods alone.
Spectroscopic Properties: Computational methods are also used to predict and interpret the spectroscopic properties of selenopeptides, such as their NMR spectra. nih.gov This is particularly important for 77Se NMR, which is a powerful tool for probing the local environment of the selenium atom in a peptide or protein.
As computational power continues to increase, theoretical and computational studies will play an even more important role in the design and development of novel selenopeptides with tailored properties and functions. These methods will enable the in silico screening of large numbers of peptide sequences and modifications, accelerating the discovery of new and improved therapeutic and diagnostic agents.
Q & A
Q. What are the critical steps in synthesizing Boc-Sec(pMeBzl)-OH, and how can purity be ensured?
The synthesis involves reacting Boc-dicarboxylate with sodium diselenide in 1,4-dioxane, followed by acidification and crystallization. Key steps include:
- Vigorous stirring at room temperature for 1 hour.
- Washing with diethyl ether and ethyl acetate to remove impurities.
- Recrystallization from petroleum spirits/diethyl ether to achieve high purity (>98%) . Purity assurance requires HPLC analysis (≥98% by HPLC) and moisture control (<0.5% via Karl Fischer titration) .
Q. What spectroscopic methods are recommended for characterizing this compound?
Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., methylbenzyl and Boc group signals) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can confirm carbonyl and selenide functional groups. Cross-reference spectral data with published profiles to verify identity .
Q. How should this compound be stored to maintain stability?
Store at 2–8°C in airtight, light-protected containers. Avoid exposure to moisture and oxidizing agents. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to determine shelf life. Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How can researchers optimize reaction yields in this compound synthesis?
Perform factorial design experiments to test variables:
Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility)?
Discrepancies may arise from polymorphic forms or residual solvents. To address this:
Q. How can this compound be integrated into peptide synthesis workflows?
Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc strategies. Key considerations:
Q. What are the best practices for documenting synthesis protocols to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail solvent volumes, reaction times, and purification steps.
- Report characterization data (NMR shifts, HRMS m/z values).
- Include failure analyses (e.g., side reactions during recrystallization) in supplementary materials .
Methodological Frameworks
How to formulate hypothesis-driven research questions about this compound?
Apply the FINER criteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
